molecular formula C18H16N4O2 B2440212 5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1189423-74-2

5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2440212
CAS No.: 1189423-74-2
M. Wt: 320.352
InChI Key: FSFAWQJDKUSEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound that features a unique structure combining a pyrrolo[3,4-d][1,2,3]triazole core with phenyl and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves a multi-step process. One common method includes the cycloaddition reaction of an azide with an alkyne to form a triazole ring, followed by further functionalization to introduce the pyrrolo and phenyl groups . The reaction conditions often involve the use of copper(I) catalysts and organic solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents . Their ability to interact with biological targets makes them valuable in the development of new therapeutics.

Medicine

Medicinally, this compound and its derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties . Their efficacy in preclinical models has prompted further investigation into their therapeutic potential.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a valuable compound for further study .

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-11-8-9-14(10-12(11)2)21-17(23)15-16(18(21)24)22(20-19-15)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFAWQJDKUSEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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